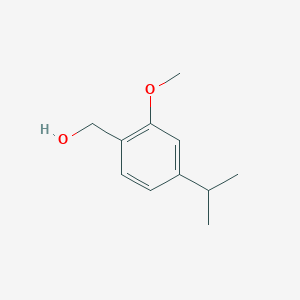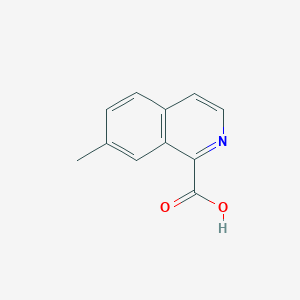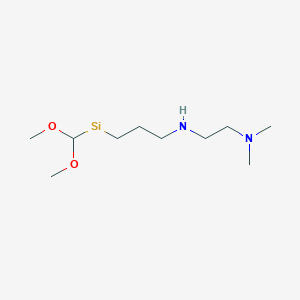
(4-Isopropyl-2-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isopropyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol, featuring an isopropyl group at the 4-position and a methoxy group at the 2-position, along with a methanol group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
-
Reduction of (4-Isopropyl-2-methoxyphenyl)methanone
Starting Material: (4-Isopropyl-2-methoxyphenyl)methanone
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran (THF) at room temperature.
Procedure: The ketone is dissolved in the solvent, and the reducing agent is added slowly. The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction and purification.
-
Grignard Reaction
Starting Material: 4-Isopropyl-2-methoxybenzaldehyde
Reagents: Methylmagnesium bromide (CH3MgBr)
Conditions: The reaction is conducted in anhydrous ether or THF under an inert atmosphere.
Procedure: The aldehyde is added to the Grignard reagent solution, and the mixture is stirred at low temperature. After the reaction is complete, the mixture is quenched with water, and the product is extracted and purified.
Industrial Production Methods
Industrial production of (4-Isopropyl-2-methoxyphenyl)methanol often involves the catalytic hydrogenation of (4-Isopropyl-2-methoxyphenyl)methanone. This method is preferred due to its efficiency and scalability.
Catalyst: Palladium on carbon (Pd/C)
Conditions: Hydrogen gas at a pressure of 1-5 atm, room temperature
Procedure: The ketone is dissolved in a suitable solvent, such as ethanol, and the catalyst is added. The mixture is subjected to hydrogen gas under pressure until the reduction is complete. The catalyst is then filtered off, and the product is purified.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Chromium trioxide (CrO3) in acetic acid
Conditions: Room temperature
Products: (4-Isopropyl-2-methoxyphenyl)methanone
-
Reduction
Reagents: Sodium borohydride (NaBH4)
Conditions: Anhydrous ethanol
Products: (4-Isopropyl-2-methoxyphenyl)methanol
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2)
Products: (4-Isopropyl-2-methoxyphenyl)methyl chloride
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3)
科学研究应用
Chemistry
Synthesis of Complex Molecules: (4-Isopropyl-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: This compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.
Medicine
Pharmaceutical Development: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry
Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
作用机制
The mechanism of action of (4-Isopropyl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups contribute to its binding affinity and specificity. In biochemical pathways, it can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)methanol: Lacks the isopropyl group, making it less hydrophobic and altering its reactivity.
(4-Isopropylphenyl)methanol: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
(4-Isopropyl-2-methylphenyl)methanol: Has a methyl group instead of a methoxy group, influencing its chemical properties and applications.
Uniqueness
(4-Isopropyl-2-methoxyphenyl)methanol is unique due to the presence of both isopropyl and methoxy groups, which enhance its hydrophobicity and reactivity. This combination of functional groups makes it particularly useful in synthetic chemistry and pharmaceutical development.
属性
CAS 编号 |
3556-84-1 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
(2-methoxy-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-5-10(7-12)11(6-9)13-3/h4-6,8,12H,7H2,1-3H3 |
InChI 键 |
ROHPYPJWGBFGPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)





![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)
![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)



![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)
